B-9430

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

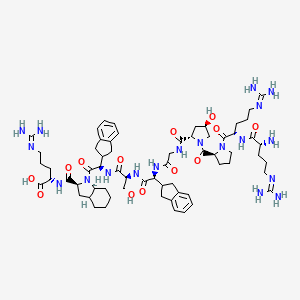

B-9430 is a stable, potent, and long-lasting Bradykinin (BK) antagonist . It was developed by Gera at the Stewart laboratory . The amino acid sequence of B-9430 is Arg-Arg-Pro-Hyp-Gly-Igl-Ser-Igl-Oic-Arg . It shows potency at bradykinin B2 (pA 2 = 8.6) and B1 receptors (pA 2 = 7.3) . Bradykinin is an important growth factor for small-cell lung cancer (SCLC) and prostate cancer (PC) . B-9430 is very resistant to kinases and thus shows a very long action in vivo .

Molecular Structure Analysis

The empirical formula of B-9430 is C64H95N19O13 · xC2HF3O2 . Its molecular weight on a free base basis is 1338.56 .Physical And Chemical Properties Analysis

B-9430 is a solid substance . It is soluble in water (≥2 mg/mL) . It should be stored under inert gas, protected from light, and at a temperature of -20°C .Scientific Research Applications

Live Cell Imaging with B-9430 Derivatives

B-9430, identified as d-Arg-[Hyp3, Igl5, D-Igl7, Oic8]-bradykinin, is a potent bradykinin B2 receptor antagonist that has been utilized in scientific research for its high affinity to bradykinin B2 receptors and, at higher concentrations, to B1 receptors. A significant application of B-9430 in scientific research is the development of fluorescent derivatives for live cell imaging. The derivatives, specifically B-10330 and B-10380, were synthesized by extending the N-terminus of B-9430 with fluorescent probes. These derivatives have been pharmacologically characterized and used for live cell imaging, allowing for the visualization of receptor localization and activity in real-time. B-10380, in particular, was effective in labeling the plasma membrane of HEK 293a cells expressing recombinant rabbit B2 receptors, facilitating studies on receptor dynamics without affecting non-transfected cells. This application underscores the potential of B-9430 derivatives in advancing our understanding of receptor-mediated cellular processes (Bawolak et al., 2008).

B-9430 in Neuroprotection Studies

Another critical application of B-9430 in scientific research is in the study of neuroprotection following global cerebral ischemia. B-9430 was used to investigate its influence on cerebral microcirculation and the outcome in Mongolian gerbils subjected to global cerebral ischemia. The treatment with B-9430 demonstrated a significant reduction in leukocyte-endothelium interactions post-ischemia, indicating an effective inhibition of inflammatory responses. However, despite these promising results in microcirculation dynamics, the administration of B-9430 did not lead to an improved outcome in terms of nerve cell damage or neurological scores. This study highlights the complex role of bradykinin receptors in cerebral ischemia and the potential therapeutic targets they represent, albeit with the need for further research to fully understand their mechanisms and implications (Lehmberg et al., 2000).

Mechanism of Action

Target of Action

B-9430, also known as DArg-Arg-Pro-Hyp-Gly-Igl-Ser-DIgl-Oic-Arg, is a potent antagonist of the bradykinin B1 and B2 receptors . Bradykinin receptors are part of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in various physiological processes, including inflammation, pain sensation, blood pressure regulation, and more .

Mode of Action

As an antagonist, B-9430 binds to the bradykinin B1 and B2 receptors, blocking their activation by bradykinin . This prevents the downstream signaling pathways triggered by these receptors, thereby inhibiting the physiological responses they mediate .

Biochemical Pathways

Given its role as a bradykinin receptor antagonist, it likely impacts thekinin-kallikrein system , a complex network of proteins involved in inflammation, blood pressure regulation, and pain sensation .

Pharmacokinetics

The pharmacokinetics of B-9430 have been studied in mice . Following intravenous administration, the compound was found to conform to a two-compartment model with an initial half-life of 14 minutes and a terminal half-life of 44 hours . The peak plasma level of B-9430 was detected in the microgram per milliliter range, and the levels were detectable for at least 24 hours . Preliminary oral bioavailability was found to be about 1% .

Result of Action

In vivo studies have shown that B-9430 can decrease the number of leukocytes attached to the endothelial surface and alleviate cerebral microcirculation in gerbils after global cerebral ischemia . This suggests that B-9430 may have potential therapeutic applications in conditions involving inflammation and ischemia.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNQRMOWAXFQHU-REOWKGFMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H95N19O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Arg-Arg-Pro-Hyp-Gly-Gly(indan-2-yl)-Ser-D-Gly(indan-2-yl)-Oic-Arg-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348220.png)

![4-(4-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348223.png)

![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)

![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)

![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)

![4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348255.png)

![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)

![4-(Naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348277.png)

![4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348278.png)

![4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348293.png)

![4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348296.png)

![4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348299.png)